Ammonium pyrrolidyldithiocarbamate

Description

Properties

IUPAC Name |

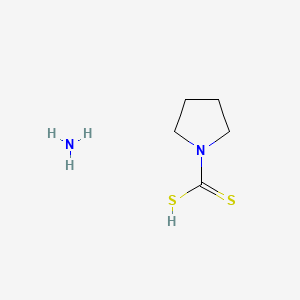

azane;pyrrolidine-1-carbodithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2.H3N/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDIUTVUBYEEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)S.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25769-03-3 (Parent) | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005108963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8063703 | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5108-96-3 | |

| Record name | Ammonium 1-pyrrolidinedithiocarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5108-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005108963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium pyrrolidyldithiocarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium pyrrolidine-1-carbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Reagents and Stoichiometry :

-

Pyrrolidine (1.0 equiv)

-

Carbon disulfide (1.1 equiv)

-

Ammonium hydroxide (1.0 equiv)

-

Solvent: Ethanol or methanol (anhydrous)

-

-

Procedure :

-

Pyrrolidine is dissolved in ethanol under a nitrogen atmosphere at 0–5°C to minimize side reactions.

-

is added dropwise, resulting in an exothermic reaction that forms the intermediate pyrrolidinedithiocarbamic acid.

-

Ammonium hydroxide is introduced to neutralize the acid, yielding APDTC as a crystalline solid.

-

-

Workup :

Key Data :

Alternative Metathesis Route Using Sodium Pyrrolidinedithiocarbamate

An alternative approach involves a metathesis reaction between sodium pyrrolidinedithiocarbamate () and ammonium sulfate ():

Advantages and Limitations

-

Advantages :

-

Limitations :

Industrial-Scale Data :

Purification and Characterization

Crystallization Optimization

APDTC’s solubility profile dictates the choice of recrystallization solvent:

Analytical Validation

-

Nuclear Magnetic Resonance (NMR) :

-

High-Performance Liquid Chromatography (HPLC) :

-

Elemental Analysis :

Industrial Production Considerations

Scale-Up Challenges

-

Exothermic Reaction Control :

-

Filtration Efficiency :

Recent Advances in Synthetic Methodologies

Recent studies have explored solvent-free mechanochemical synthesis, where pyrrolidine and are ball-milled with ammonium carbonate. This method reduces solvent waste and achieves 80% yield in 2 hours. However, product purity remains inferior (85–88%) compared to traditional routes .

Chemical Reactions Analysis

Decomposition and Stability Reactions

APDC undergoes decomposition under specific conditions, releasing hazardous products:

-

Reaction with incompatible materials : Reacts with strong oxidizing agents, acids, and bases to form nitrogen oxides (NOx), carbon monoxide (CO), and sulfur oxides .

-

Thermal decomposition : Stable at room temperature but degrades at elevated temperatures, though exact decomposition temperatures are unspecified .

-

Environmental interaction : Hygroscopic and light-sensitive, requiring storage in airtight containers .

Table 1: Decomposition Products

| Condition | Products |

|---|---|

| Incompatible materials (e.g., strong acids/oxidizers) | NOx, CO, SOx |

| High temperatures | Unspecified |

Metal Chelation and Coordination

APDC forms stable complexes with transition metals via its bidentate sulfur ligands:

-

Copper(II) complexation : Reacts with Cu²⁺ to form an insoluble complex, enabling its use in metal preconcentration methods (e.g., in water samples) .

-

Nickel(II) and Palladium(II) complexes : Forms square planar complexes in a 1:2 molar ratio (metal:APDC) .

-

Zinc coordination : Binds Zn²⁺ to inhibit viral RNA-dependent RNA polymerase activity .

Table 2: Transition Metal Complexes

| Metal | Complex Structure | Molar Ratio | Application |

|---|---|---|---|

| Cu²⁺ | Cu(APDC)₂ | 1:2 | Metal removal from organic mixtures |

| Ni²⁺ | Ni(APDC)₂ | 1:2 | Antimicrobial studies |

| Pd²⁺ | Pd(APDC)₂ | 1:2 | Antimicrobial activity |

Biochemical Interactions

APDC modulates cellular processes through redox and metal-dependent mechanisms:

-

NF-κB inhibition : Chelates zinc to inhibit nuclear factor κB activation, reducing inflammation and apoptosis in models like HL-60 leukemia cells .

-

Antioxidant properties : Scavenges reactive oxygen species (ROS) and inhibits nitric oxide synthase (NOS) expression .

Environmental Behavior

APDC’s reactivity in environmental systems includes:

Scientific Research Applications

NF-κB Inhibition

APDC is primarily recognized for its ability to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation. Research has demonstrated that APDC can effectively suppress the activation of NF-κB induced by various stimuli, such as lipopolysaccharides (LPS). This inhibition leads to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a valuable tool in studies related to inflammatory diseases and conditions such as acute lung injury .

Antioxidant Properties

In addition to its role as an NF-κB inhibitor, APDC exhibits antioxidant properties. It has been shown to reduce oxidative stress markers and improve mitochondrial function in animal models subjected to inflammatory challenges. For instance, APDC treatment significantly decreased levels of malondialdehyde, a marker of lipid peroxidation, indicating its potential for protecting against oxidative damage .

Cancer Research

APDC has garnered attention in cancer research due to its ability to induce apoptosis in certain cancer cell lines while inhibiting apoptosis in others. Studies have indicated that APDC can activate calpain-dependent pathways leading to cell death in breast and prostate cancer cells when complexed with metal ions like copper and zinc . This duality makes it an interesting subject for further exploration in targeted cancer therapies.

Metal Chelation and Extraction

One of the significant applications of APDC is its use as a chelating agent for the extraction and pre-concentration of heavy metals from aqueous solutions. It forms stable complexes with various metal ions, facilitating their separation from environmental samples. This property is particularly useful in analytical chemistry for determining trace metals such as chromium and arsenic .

Analytical Techniques

APDC has been utilized in dispersive liquid-liquid microextraction (DLLME) methods for speciation and quantification of metals in food products and environmental samples. For example, it has been successfully applied to extract arsenic species from fruit juices, demonstrating its utility in food safety assessments .

Case Studies

Mechanism of Action

Ammonium pyrrolidyldithiocarbamate exerts its effects through several mechanisms:

Chelation: It binds to metal ions, forming stable complexes that can be easily removed from solutions.

Inhibition of NF-κB: It inhibits the mobilization of nuclear factor κB, a protein complex involved in inflammatory responses.

Antioxidant Properties: It scavenges free radicals, preventing oxidative damage to cells.

Apoptosis Regulation: It inhibits apoptosis in certain cell types while inducing apoptosis in others, depending on the cellular context

Comparison with Similar Compounds

Research Findings and Practical Implications

Recent studies emphasize APDTC’s efficacy in marine aerosol analysis, where it aids in differentiating semi-volatile organic fractions from ammonium sulfates .

Biological Activity

Ammonium pyrrolidyldithiocarbamate (APDC), also known as pyrrolidine dithiocarbamate (PDTC), is a compound with significant biological activities, particularly as an inhibitor of nuclear factor kappa B (NF-κB). This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

APDC is synthesized through the reaction of ammonium hydroxide with carbon disulfide and pyrrolidine. It has the molecular formula and a molecular weight of 164.292 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 1.264 g/cm³ |

| Boiling Point | 199.7 °C at 760 mmHg |

| Melting Point | 153-155 °C |

| Flash Point | 74.6 °C |

APDC primarily functions as a selective inhibitor of NF-κB, a transcription factor involved in inflammatory and immune responses. By inhibiting NF-κB activation, APDC reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby alleviating inflammation in various models.

Antioxidant Effects

Research indicates that APDC exhibits antioxidant properties by activating the Nrf2 pathway, which enhances the expression of antioxidant enzymes. This activity has been linked to neuroprotection in models of Alzheimer’s disease, where APDC reduced lipid peroxidation and increased brain copper content .

Anti-inflammatory Effects

In studies involving lipopolysaccharide (LPS)-induced acute lung injury, APDC administration significantly inhibited NF-κB activation, leading to reduced levels of inflammatory markers and improved mitochondrial function . The compound has also shown promise in treating ulcerative colitis by suppressing intestinal inflammation and promoting mucosal healing .

Anticancer Potential

APDC has demonstrated anticancer properties through its ability to induce apoptosis in various cancer cell lines. For example, studies comparing PDTC-metal complexes revealed that copper complexes were more effective than zinc complexes in inhibiting proteasomal activity and inducing apoptosis in breast and prostate cancer cells . Furthermore, APDC's ability to inhibit NF-κB contributes to its anticancer effects by preventing the survival signaling pathways often activated in tumors .

Case Studies

- Neuroprotection in Alzheimer's Disease : In vivo studies showed that APDC treatment improved cognitive function and reduced oxidative stress markers in animal models of Alzheimer’s disease. The activation of Nrf2 was crucial for these protective effects .

- Acute Lung Injury Model : In murine models, APDC treatment led to a significant reduction in lung inflammation and oxidative stress markers following LPS exposure, highlighting its potential for treating acute inflammatory conditions .

- Cancer Cell Lines : Comparative studies on the efficacy of PDTC-metal complexes against various cancer cell lines indicated that the choice of metal significantly influenced the compound's biological activity, with copper complexes showing superior efficacy in inducing apoptosis compared to zinc complexes .

Q & A

Q. What are the standard protocols for synthesizing and purifying APDC in laboratory settings?

APDC is typically synthesized by reacting pyrrolidine with carbon disulfide in an ammonium hydroxide solution. Key steps include:

- Maintaining a temperature of 0–5°C during the reaction to prevent side products.

- Purification via recrystallization in ethanol or acetone to achieve >95% purity.

- Confirming purity using melting point analysis (literature range: 125–127°C) and elemental analysis (C, H, N, S content) .

Methodological Note: Use inert atmospheres (e.g., nitrogen) to avoid oxidation of dithiocarbamate groups during synthesis.

Q. How should APDC solutions be prepared and stored to ensure stability in metal-chelation studies?

- Prepare saturated APDC solutions by dissolving ~10 g in 1 L of deionized water (stir for 30 min, filter to remove undissolved particles) .

- Store solutions in amber glass bottles at 4°C; stability decreases after 48 hours due to hydrolysis. For long-term storage, lyophilize the compound and reconstitute fresh aliquots as needed.

Q. What spectroscopic techniques are most effective for characterizing APDC-metal complexes?

- UV-Vis spectroscopy: Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 250–300 nm for Cu²⁺ complexes).

- FT-IR: Identify shifts in the ν(C=S) and ν(C-N) stretches (typically 950–1050 cm⁻¹ and 1450–1550 cm⁻¹, respectively) upon metal binding.

- ESI-MS: Confirm stoichiometry of complexes (e.g., [Cu(APDC)₂]⁺ peaks at m/z ~450) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported APDC-metal binding constants across studies?

Discrepancies often arise from variations in:

- pH: APDC’s chelation efficiency peaks at pH 3–5 for transition metals. Deviations alter protonation states and binding affinity.

- Ionic strength: High salt concentrations (e.g., >0.1 M NaCl) compete with APDC for metal ions, reducing apparent stability constants.

- Methodology: Compare data from identical techniques (e.g., potentiometric titrations vs. spectroscopic methods). Standardize conditions using IUPAC-recommended buffers and calibrants .

Q. What experimental design considerations are critical for APDC-based trace metal preconcentration in environmental samples?

- Matrix effects: Pre-treat samples with HNO₃/H₂O₂ digestion to eliminate organic interferents.

- Column optimization: Use Amberlite XAD resins with APDC functionalization; optimize flow rates (1–2 mL/min) and eluent volumes (5–10 mL HNO₃ 2M).

- Validation: Include spike-recovery tests (85–115% acceptable range) and cross-validate with ICP-MS or AAS .

Q. How does APDC’s stability in aqueous solutions impact reproducibility in kinetic studies?

APDC degrades via hydrolysis, forming pyrrolidine and carbon disulfide. To mitigate:

- Conduct kinetic experiments under controlled pH (4–6) and temperature (25±0.5°C).

- Monitor degradation via HPLC-UV (retention time ~4.2 min for intact APDC) and correct rate constants for decomposition .

Q. What strategies improve APDC’s selectivity in complex biological matrices (e.g., serum, cell lysates)?

- Masking agents: Add EDTA (1 mM) to sequester competing ions (e.g., Ca²⁺, Mg²⁺).

- pH adjustment: Lower pH to 2–3 to protonate thiol groups in proteins, reducing nonspecific binding.

- Solid-phase extraction: Use APDC-functionalized magnetic nanoparticles for rapid separation .

Data Contradiction and Reproducibility

Q. Why do APDC-based extraction efficiencies vary between batch and flow-injection systems?

- Batch systems: Manual mixing introduces variability in contact time (5–30 min).

- Flow systems: Automated control improves consistency but requires optimization of residence time (≥2 min for equilibrium).

- Solution: Use a hybrid approach with robotic liquid handlers for batch experiments and validate with flow systems .

Q. How should researchers address discrepancies in APDC’s reported toxicity profiles?

- Contextual factors: Toxicity varies with cell type (e.g., IC₅₀ ranges from 50 μM in HeLa cells to >200 μM in fibroblasts).

- Metabolite interference: Degradation products (e.g., CS₂) may contribute to observed toxicity.

- Recommendation: Perform MTT assays with fresh APDC solutions and include metabolite controls .

Methodological Best Practices

Q. What reporting standards should be followed when publishing APDC-related research?

- Synthesis: Detail reaction conditions (temperature, solvent ratios, purification steps).

- Characterization: Provide full spectral data (e.g., IR peaks, NMR shifts) and elemental analysis results.

- Data availability: Share raw chromatograms, titration curves, and stability constants in open repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.